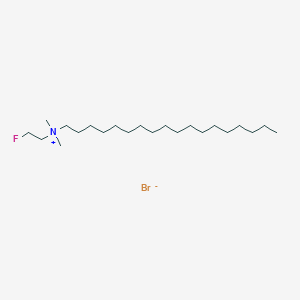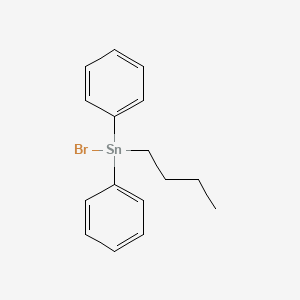
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain This compound is known for its surfactant properties, making it useful in various industrial and scientific applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyloctadecan-1-amine with 2-fluoroethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or distillation techniques.
化学反応の分析
Types of Reactions
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, leading to the breakdown of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield new quaternary ammonium compounds with different functional groups, while hydrolysis results in the breakdown of the quaternary ammonium structure into smaller molecules.
科学的研究の応用
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of reactants.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes and cellular uptake of compounds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents due to its surfactant properties.
作用機序
The mechanism of action of N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The fluoroethyl group may also contribute to the compound’s reactivity and interaction with biological membranes.
類似化合物との比較
Similar Compounds
N,N-Dimethyloctadecan-1-aminium bromide: Lacks the fluoroethyl group, resulting in different reactivity and applications.
N-(2-Chloroethyl)-N,N-dimethyloctadecan-1-aminium bromide: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.
Cetyltrimethylammonium bromide: A common surfactant with a shorter alkyl chain and no fluoroethyl group.
Uniqueness
N-(2-Fluoroethyl)-N,N-dimethyloctadecan-1-aminium bromide is unique due to the presence of the fluoroethyl group, which enhances its reactivity and potential applications. The long alkyl chain also contributes to its strong surfactant properties, making it useful in a wide range of scientific and industrial applications.
特性
CAS番号 |
75877-93-9 |
|---|---|
分子式 |
C22H47BrFN |
分子量 |
424.5 g/mol |
IUPAC名 |
2-fluoroethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C22H47FN.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23;/h4-22H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
ZNTJVVYFIJQWTP-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCF.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-([1,1'-Biphenyl]-4-yl)-2-bromobutan-1-one](/img/structure/B14445231.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)

![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)

![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)




